molecular formula C25H13F2NO9 B1148355 5-FG 488, SE CAS No. 198139-51-4

5-FG 488, SE

Cat. No.: B1148355
CAS No.: 198139-51-4
M. Wt: 509.38
InChI Key:
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Description

It is known for its ability to create bioconjugates with peptides, proteins (especially antibodies), nucleotides, oligonucleotides, drugs, hormones, lipids, and other biomolecules. The compound has a molecular formula of C25H13F2NO9 and a molecular weight of 509.38.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FG 488, SE involves the reaction of Oregon Green 488 with succinimidyl ester. The process typically requires the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution . The reaction is carried out at room temperature with a pH range of 8.0-9.0, using sodium bicarbonate or phosphate buffer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using automated systems to ensure consistency and purity. The final product is often purified using techniques such as gel filtration chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

5-FG 488, SE primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds.

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, such as those found in proteins and peptides. The reaction conditions typically involve a slightly basic pH (around 8.0-9.0) and room temperature .

Major Products

The major products formed from these reactions are bioconjugates, where this compound is covalently attached to the target biomolecule. These bioconjugates are used for various applications in fluorescence microscopy, flow cytometry, and other imaging techniques.

Scientific Research Applications

5-FG 488, SE is extensively used in scientific research due to its fluorescent properties. Some of its key applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cellular structures and processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.

Mechanism of Action

The mechanism of action of 5-FG 488, SE involves its ability to form covalent bonds with primary amines on biomolecules. This covalent attachment allows the compound to act as a fluorescent tag, enabling the visualization and tracking of the labeled biomolecules. The fluorescence of this compound is excited by the 488 nm laser and emits at 518 nm, making it suitable for various imaging applications .

Comparison with Similar Compounds

5-FG 488, SE is similar to other fluorescent probes such as Alexa Fluor 488, Cy5, and DyLight 649. it has several unique properties that make it stand out:

    Higher Quantum Yield: this compound has a higher quantum yield compared to other fluorescent dyes, resulting in brighter fluorescence.

    Better Water Solubility: It exhibits excellent water solubility, which enhances its performance in aqueous environments.

    Greater Photostability: The compound is highly photostable, making it suitable for long-term imaging experiments.

List of Similar Compounds

  • Alexa Fluor 488
  • Cy5
  • DyLight 649

These compounds share similar applications but differ in their spectral properties, quantum yields, and photostabilities .

Properties

CAS No.

198139-51-4

Molecular Formula

C25H13F2NO9

Molecular Weight

509.38

Origin of Product

United States

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